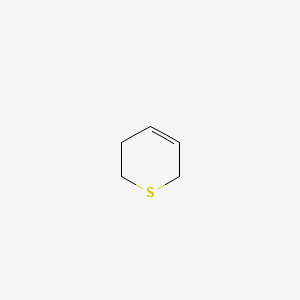

3,6-Dihydro-2H-thiopyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

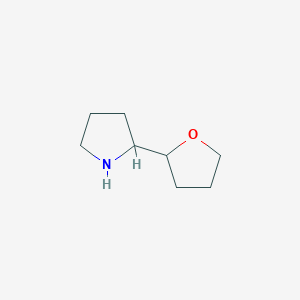

3,6-Dihydro-2H-thiopyran is a chemical compound with the molecular formula C5H8S . It has an average mass of 100.182 Da and a monoisotopic mass of 100.034668 Da . It is also known by other names such as 2H-Thiopyran, 3,6-dihydro-, 2H-Thiopyran, 5,6-dihydro-, and 3,6-Dihydro-2H-thiopyrane .

Synthesis Analysis

The synthesis of this compound involves a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated furans and pyrroles . The selective cleavage of the unactivated endocyclic cyclopropane bond is achieved, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of five carbon atoms, eight hydrogen atoms, and one sulfur atom . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

This compound undergoes Thia-Diels–Alder reactions with hetaryl thioketones leading to 3,6-dihydro-2H-pyrans . This reaction involves a stepwise mechanism via delocalized diradical intermediates .Physical And Chemical Properties Analysis

This compound has a molecular formula of C5H8S, an average mass of 100.182 Da, and a monoisotopic mass of 100.034668 Da . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Ring Contraction and Synthesis

Ring Contraction to Thiolanes

The reaction of 3,6-Dihydro-2H-thiopyrans with N-iodosuccinimide in the presence of carboxylic acids results in the stereospecific formation of poly-functionalized thiolanes. This process involves either a nucleophilic or an electrophilic pathway leading to 4,5-cis-substituted derivatives (Lucassen & Zwanenburg, 2004).

Synthesis of 2-Imino Derivatives

A variety of 2-imino-5,6-dihydro-2H-thiopyran derivatives have been synthesized from 1-heteroalkyl-1,3-butadienes and isothiocyanates, demonstrating the compound's versatility in organic synthesis (Nedolya et al., 1998).

Stability Studies and Applications

Stability of 3,6-Dihydro-2H-thiopyran Rings

A study on the stability of this compound rings under various thermal and pH conditions was conducted. This research is crucial for understanding the compound's behavior in different environments, particularly in polymer chemistry (Sinnwell et al., 2008).

Generation and Cycloadditions

Efficient generation of 2-(N-acylamino)-1-thia-1,3-dienes from 3,6-dihydro-2H-thiopyrans has been achieved. These compounds undergo specific Diels-Alder additions, forming 6-(N-acylamino)-3,4-dihydro-2H-thiopyrans. The findings highlight the compound's role in facilitating novel cycloaddition reactions (Barnish et al., 1989).

Mechanistic Insights

- Mechanistic Studies on Thia-Diels-Alder Reactions: Research on thia-Diels-Alder reactions using hetaryl thioketones and nonactivated 1,3-dienes has provided valuable insights into the mechanism of reaction involving 3,6-dihydro-2H-thiopyrans. This has implications for understanding complex organic reactions (Mlostoń et al., 2017).

Novel Synthesis Methods

- Novel Synthesis of Alkylated and Acylated Dihydrothiopyrans: A study on the synthesis of alkylated and acylated dihydrothiopyrans from β-mercaptoaldehydes and ketones has expanded the range of potential applications for this compound in organic synthesis (Mcintosh & Khalil, 1976).

Safety and Hazards

3,6-Dihydro-2H-thiopyran is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

While specific future directions for 3,6-Dihydro-2H-thiopyran were not found in the search results, it is worth noting that this compound is used in the RAFT HDA approach, which provides a convenient conjugation tool for the construction of macromolecular architectures . This suggests potential applications in the field of polymer chemistry.

Eigenschaften

IUPAC Name |

3,6-dihydro-2H-thiopyran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-2-4-6-5-3-1/h1-2H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVYSECOIMWWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

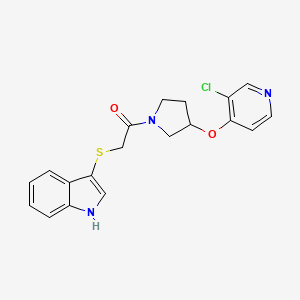

![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)

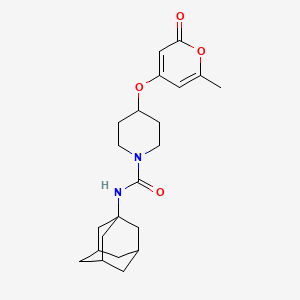

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)

![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)

![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2800318.png)